molecular formula C9H18Cl2N2O2 B6188003 methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride CAS No. 2639439-56-6

methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride

Cat. No.: B6188003
CAS No.: 2639439-56-6
M. Wt: 257.2
InChI Key:
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Description

Methyl 2-{2,5-diazabicyclo[222]octan-2-yl}acetate dihydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride exerts its effects is primarily through its interaction with nucleophiles and electrophiles. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved include enzyme inhibition and receptor binding, which are areas of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is unique due to its ester functional group, which allows for additional reactivity and derivatization compared to other similar bicyclic amines. This makes it particularly valuable in synthetic applications where further functionalization is required.

Properties

CAS No.

2639439-56-6

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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